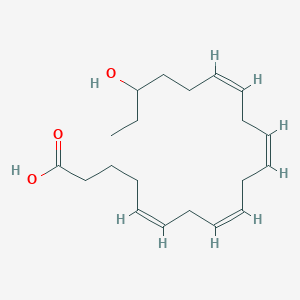

18-HETE

Description

Properties

IUPAC Name |

(5Z,8Z,11Z,14Z)-18-hydroxyicosa-5,8,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)23/h4-7,10-13,19,21H,2-3,8-9,14-18H2,1H3,(H,22,23)/b6-4-,7-5-,12-10-,13-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCHNRUZQWLEMF-XBOCNYGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC=CCC=CCC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424154, DTXSID50928028 | |

| Record name | 18-Hete | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18-Hydroxyicosa-5,8,11,14-tetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133268-58-3, 128656-74-6 | |

| Record name | 18-Hydroxyeicosatetraenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133268-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8,11,14-Eicosatetraenoic acid, 18-hydroxy-, (5Z,8Z,11Z,14Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133268583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-Hete | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18-Hydroxyicosa-5,8,11,14-tetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18-Hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062302 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

18-HETE synthesis from arachidonic acid

An In-depth Technical Guide to the Synthesis of 18-HETE from Arachidonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that serves as the precursor for a vast array of bioactive lipid mediators collectively known as eicosanoids.[1] These molecules are critical regulators of numerous physiological and pathological processes, including inflammation, vascular tone, and cell growth.[1][2] The metabolism of arachidonic acid occurs through three primary enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450).[2][3] The CYP450 pathway, in particular, generates a diverse profile of hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs).[4]

Among the HETEs, which are characterized by the addition of a hydroxyl group to the 20-carbon backbone of AA, 18-hydroxyeicosatetraenoic acid (this compound) is a product of ω-2 hydroxylation.[5][6] Its synthesis is primarily attributed to specific CYP450 isoforms. While less studied than its potent vascular-regulating counterpart, 20-HETE (an ω-hydroxylation product), understanding the synthesis of this compound is crucial for elucidating its unique biological roles and potential as a therapeutic target. This guide provides a detailed overview of the enzymatic synthesis of this compound from arachidonic acid, including quantitative data, experimental protocols, and key pathway visualizations.

Core Synthesis Pathway of this compound

The conversion of arachidonic acid to this compound is a monooxygenase reaction catalyzed by members of the cytochrome P450 superfamily of enzymes. This reaction involves the insertion of an oxygen atom at the 18th carbon position (the ω-2 position) of the fatty acid chain.

Key Enzymes

The primary enzyme identified as responsible for the significant production of this compound from arachidonic acid is Cytochrome P450 2E1 (CYP2E1) .[5][6] When reconstituted with cytochrome b5 and NADPH cytochrome P450 oxidoreductase, CYP2E1 demonstrates robust activity in metabolizing arachidonic acid into ω-1 (19-HETE) and ω-2 (this compound) hydroxylated products.[5][6] The formation of this compound by CYP2E1 is stereospecific, yielding almost exclusively the 18(R)-HETE isomer.[5][6][7]

While other CYP450 families, such as CYP4A and CYP4F, are the main drivers of ω-hydroxylation to produce 20-HETE, CYP2E1 is a key contributor to ω-1 and ω-2 hydroxylation.[4][8] Inhibition of CYP2E1 with specific antibodies has been shown to significantly reduce the formation of this compound in both renal and hepatic microsomes.[5][6]

Quantitative Data on this compound Synthesis

The enzymatic conversion of arachidonic acid to its metabolites by CYP2E1 has been quantitatively characterized. The following table summarizes the key kinetic parameters and product distribution for this reaction.

| Parameter | Value | Enzyme System | Reference |

| Apparent Km (for total AA metabolism) | 62 µM | Reconstituted CYP2E1 | [5][6] |

| Vmax (for total AA metabolism) | 5 nmol/min/nmol P450 | Reconstituted CYP2E1 | [5][6] |

| Product Distribution (this compound) | 32% of total metabolites | Reconstituted CYP2E1 | [5][6] |

| Product Distribution (19-HETE) | 46% of total metabolites | Reconstituted CYP2E1 | [5][6] |

| Product Distribution (EETs) | ~18% of total metabolites | Reconstituted CYP2E1 | [5] |

| Stereochemistry of this compound | Essentially 100% R-isomer | Reconstituted CYP2E1 | [5][6] |

Experimental Protocols

Protocol 1: In Vitro Enzymatic Synthesis and Analysis of this compound

This protocol describes a method for measuring the synthesis of this compound from arachidonic acid using microsomes, which are vesicle-like artifacts from the endoplasmic reticulum containing CYP450 enzymes.

1. Microsome Preparation:

-

Microsomes can be prepared from tissues known to express CYP2E1, such as rat or human liver and kidneys, through differential centrifugation.[9] Alternatively, recombinant human CYP2E1 expressed in a suitable system can be used for higher specificity.

2. Reaction Mixture:

-

In a microcentrifuge tube, combine the following in a suitable buffer (e.g., 50 mM MOPS, 5 mM MgCl₂, 1 mM EDTA, pH 7.4):

- Microsomal protein (concentration to be optimized, e.g., 0.1-1.0 mg/mL).

- (Optional) Inhibitors or test compounds. Pre-incubate for 5 minutes at 37°C.[9]

-

Initiate the reaction by adding:

3. Incubation:

-

Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 37°C with gentle shaking.

4. Reaction Termination and Extraction:

-

Stop the reaction by adding a small volume of formic acid to lower the pH to ~3.5.[9]

-

Add ice-cold acetonitrile (B52724) to precipitate proteins.

-

Centrifuge to pellet the protein and collect the supernatant for analysis.

5. Metabolite Separation and Detection:

-

Separate the arachidonic acid metabolites using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[9]

-

Mobile Phase: A gradient elution system, for example, starting with acetonitrile:water:acetic acid (48:52:0.1) and ramping up to (75:25:0.1) over ~25 minutes.[9]

-

Detection: Use a radioactive flow detector to monitor the elution of radiolabeled metabolites.[9] The identity of the this compound peak is confirmed by comparing its retention time with that of a pure this compound standard.

Protocol 2: Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of eicosanoids from biological samples.[10][11]

1. Sample Preparation and Extraction:

-

Homogenize tissue samples or use biological fluids (e.g., plasma, urine).

-

Add an internal standard mixture containing a known amount of a stable isotope-labeled HETE (e.g., 15(S)-HETE-d8 or AA-d8) to correct for extraction losses and matrix effects.[10]

-

Perform solid-phase extraction (SPE) for sample cleanup and concentration.[10][12]

- Condition an SPE column (e.g., Strata-X) with methanol (B129727), then water.

- Load the sample.

- Wash with a low-percentage organic solvent (e.g., 10% methanol) to remove polar interferences.

- Elute the eicosanoids with methanol or another suitable organic solvent.[12]

-

Dry the eluate under a stream of nitrogen or by vacuum centrifugation and reconstitute in the initial mobile phase for LC injection.[12]

2. LC-MS/MS Analysis:

-

Chromatography System: An ultra-high performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, <3 µm particle size).[13]

-

Mobile Phase: A binary gradient using:

-

Gradient: A typical gradient runs from ~30-40% B to 95-100% B over 10-20 minutes to resolve the various eicosanoid isomers.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in negative ion mode, as eicosanoids readily form [M-H]- ions.[10][13]

-

Detection: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments. This involves monitoring a specific precursor-to-product ion transition for this compound and its internal standard, ensuring high specificity and sensitivity.

- Precursor Ion (Q1): m/z for [M-H]- of this compound (C₂₀H₃₂O₃, MW=320.47) is ~319.2.

- Product Ion (Q3): A characteristic fragment ion generated by collision-induced dissociation.

Sample [label="Biological Sample\n(Tissue, Plasma, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"];

Spike [label="Spike with\nInternal Standard\n(e.g., HETE-d8)", fillcolor="#FBBC05", fontcolor="#202124"];

SPE [label="Solid-Phase\nExtraction (SPE)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Dry [label="Dry & Reconstitute", fillcolor="#F1F3F4", fontcolor="#202124"];

LC [label="UHPLC Separation\n(C18 Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

MS [label="ESI-MS/MS\n(Negative Ion, MRM)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Data [label="Data Analysis &\nQuantification", fillcolor="#F1F3F4", fontcolor="#202124"];

Sample -> Spike -> SPE -> Dry -> LC -> MS -> Data;

}

Biological Context and Significance

While the biological functions of this compound are not as extensively characterized as those of 20-HETE, its production alongside other bioactive lipids suggests a potential role in modulating cellular signaling. HETEs are known to be involved in processes such as cell proliferation, inflammation, and vascular remodeling.[14][15] The specific actions of 18(R)-HETE, produced by CYP2E1, may be relevant in conditions where this enzyme is induced, such as in response to alcohol consumption or in certain metabolic states.[5][6] Further research is needed to delineate the specific signaling pathways and receptors through which this compound exerts its effects, distinguishing its role from that of other closely related arachidonic acid metabolites.

References

- 1. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Association Between Complete Blood Count and the Lipoxygenase Pathway in Hashimoto’s Thyroiditis [mdpi.com]

- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Formation of 19(S)-, 19(R)-, and 18(R)-hydroxyeicosatetraenoic acids by alcohol-inducible cytochrome P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 18-Hydroxy-arachidonic acid | C20H32O3 | CID 11141754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 12. lipidmaps.org [lipidmaps.org]

- 13. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 14. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantification of Arachidonic Acid and Its Metabolites in Rat Tissues by UHPLC-MS/MS: Application for the Identification of Potential Biomarkers of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Cytochrome P450 Isoforms Producing 18-HETE

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Hydroxyeicosatetraenoic acid (18-HETE) is a monohydroxylated metabolite of arachidonic acid, produced through the enzymatic activity of cytochrome P450 (CYP) monooxygenases. As a member of the HETE family of signaling lipids, this compound is implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the CYP isoforms responsible for this compound synthesis, their enzymatic kinetics, detailed experimental protocols for its study, and current understanding of its signaling pathways. This document is intended to serve as a valuable resource for researchers in academia and industry engaged in the study of eicosanoid biology and its therapeutic implications.

Cytochrome P450 Isoforms Involved in this compound Production

The primary cytochrome P450 isoform identified to be responsible for the production of this compound from arachidonic acid is Cytochrome P450 2E1 (CYP2E1) . This enzyme catalyzes the ω-2 hydroxylation of arachidonic acid to form this compound. Notably, the this compound produced by CYP2E1 is stereospecific, existing almost exclusively as the 18(R)-HETE enantiomer[1][2]. While other CYP4A and CYP4F family members are major players in the production of other HETEs, particularly 20-HETE, their specific contribution to this compound formation is less defined[3]. Some studies also suggest a potential for this compound formation by microsomes from monkey seminal vesicles, implicating a cytochrome P-450 (P-450 omega 3) in this tissue[4].

Enzymatic Kinetics

The enzymatic kinetics of arachidonic acid metabolism by CYP2E1 have been characterized, providing insights into the efficiency of this compound production. While specific kinetic parameters for this compound formation are not extensively reported, the overall metabolism of arachidonic acid by reconstituted CYP2E1 provides a valuable reference.

| CYP Isoform | Substrate | Vmax (Total Metabolites) | Apparent Km | This compound Contribution | Stereochemistry of this compound |

| CYP2E1 | Arachidonic Acid | 5 nmol/min/nmol P450[1][2] | 62 µM[1][2] | 32% of total product[1][2] | 100% 18(R)-HETE[1][2] |

Signaling Pathways of this compound

The specific signaling pathways activated by this compound are not as extensively characterized as those of other HETEs like 20-HETE and 12-HETE. However, based on the known mechanisms of action for the HETE family, it is plausible that this compound exerts its biological effects through similar pathways. HETEs are known to act as ligands for G-protein coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs)[5][6].

While a specific receptor for this compound has not yet been identified, the signaling cascade is likely initiated by its binding to a putative cell surface or intracellular receptor. This interaction would then trigger downstream signaling events, potentially involving protein kinase C (PKC), mitogen-activated protein kinases (MAPK), and other signaling molecules, ultimately leading to a cellular response.

Physiological and Pathological Roles of this compound

The precise physiological and pathological roles of this compound are still under investigation and are less understood compared to its isomer, 20-HETE. However, as a product of arachidonic acid metabolism, it is expected to be involved in inflammatory processes and cardiovascular regulation[7][8][9][10]. The stereospecificity of 18(R)-HETE suggests a specific biological function that warrants further exploration. Given that CYP2E1 is induced by alcohol, conditions associated with chronic alcohol consumption may lead to altered levels of this compound, potentially contributing to alcohol-related pathologies[1].

Experimental Protocols

Microsomal Incubation Assay for this compound Production

This protocol describes the in vitro formation of this compound from arachidonic acid using liver microsomes, which are a rich source of CYP enzymes.

Materials:

-

Liver microsomes (e.g., from human, rat, or specific CYP2E1-expressing systems)

-

Arachidonic acid

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Internal standard (e.g., deuterated this compound)

-

Acetonitrile (B52724) (ACN)

-

Formic acid

Procedure:

-

Prepare Microsomal Reaction Mixture: In a microcentrifuge tube, combine liver microsomes (final concentration 0.1-1.0 mg/mL) and arachidonic acid (substrate concentration range, e.g., 1-100 µM) in potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

-

Initiate Reaction: Start the enzymatic reaction by adding the NADPH regenerating system. The final volume should be between 200 µL and 500 µL.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 10-60 minutes). The incubation time should be within the linear range of product formation.

-

Terminate Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Sample Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Method for this compound Quantification

This protocol provides a general framework for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes. The gradient needs to be optimized to achieve good separation of this compound from other HETE isomers.

-

Flow Rate: 0.2-0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

-

This compound: Precursor ion (m/z) ~319.2, with characteristic product ions.

-

Internal Standard (e.g., d8-18-HETE): Precursor ion (m/z) ~327.2, with corresponding product ions.

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized for maximum sensitivity for each analyte.

Sample Preparation from Cell Culture Media:

-

Collect cell culture media and add an internal standard.

-

Perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances. A C18 SPE cartridge is commonly used for this purpose.

-

Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

-

Elute the HETEs with a higher percentage of organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Conclusion

This technical guide has summarized the current knowledge regarding the cytochrome P450 isoforms involved in this compound production, with a primary focus on CYP2E1. While kinetic data for the overall metabolism of arachidonic acid by CYP2E1 is available, further research is needed to determine the specific kinetic parameters for this compound formation. The provided experimental protocols offer a solid foundation for researchers to investigate the production and quantification of this compound in various biological systems. A significant knowledge gap remains in the elucidation of the specific signaling pathways and receptors for this compound. Future studies in this area are crucial to fully understand the physiological and pathological significance of this eicosanoid and to explore its potential as a therapeutic target.

References

- 1. Formation of 19(S)-, 19(R)-, and 18(R)-hydroxyeicosatetraenoic acids by alcohol-inducible cytochrome P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review of non-prostanoid, eicosanoid receptors: expression, characterization, regulation, and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of 18(RD)-hydroxyeicosatetraenoic acid from arachidonic acid by microsomes of monkey seminal vesicles. Some properties of a novel fatty acid omega 3-hydroxylase and omega 3-epoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inflammation and cardiovascular disease: From mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of Inflammation in Cardiovascular Disease [mdpi.com]

18-HETE Signaling in Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Hydroxyeicosatetraenoic acid (18-HETE) is a metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes, particularly CYP1B1.[1][2] It belongs to the hydroxyeicosatetraenoic acid (HETE) family of signaling lipids that play crucial roles in vascular biology. While significant research has focused on its isomers, such as 20-HETE and 12-HETE, emerging evidence suggests that this compound also has distinct effects on endothelial cell function, contributing to the regulation of vascular tone and inflammation. This technical guide provides an in-depth overview of the current understanding of the this compound signaling pathway in endothelial cells, including its synthesis, potential downstream effects, and the experimental methodologies used for its investigation.

Biosynthesis of this compound

This compound is synthesized from arachidonic acid via the action of CYP monooxygenases. In endothelial cells, CYP1B1 is a key enzyme involved in this metabolic conversion.[1][2][3] The expression and activity of CYP1B1 can be influenced by various physiological and pathological stimuli, thereby modulating the local production of this compound and influencing endothelial cell behavior.

The this compound Signaling Pathway in Endothelial Cells

While the precise signaling cascade of this compound is not as extensively characterized as that of 20-HETE, current research and parallels with other HETE molecules suggest a pathway involving the activation of Protein Kinase C (PKC) and the RhoA/Rho-kinase (ROCK) pathway. This pathway is central to the regulation of endothelial barrier function, inflammation, and vascular tone.

Notably, there are stereoisomers of this compound, namely 18(R)-HETE and 18(S)-HETE, which may have different biological activities. For instance, 18(R)-HETE has been shown to induce vasodilation and can counteract the vasoconstrictive effects of 20-HETE, suggesting it may act through distinct receptors or downstream signaling molecules.[4]

Hypothesized Signaling Cascade

Based on the known mechanisms of other HETEs, the following signaling pathway for this compound in endothelial cells is proposed:

-

Receptor Binding: this compound, acting as an extracellular signaling molecule, is thought to bind to a specific G-protein coupled receptor (GPCR) on the endothelial cell surface. The identity of this receptor is currently unknown.

-

PKC Activation: Receptor activation is hypothesized to stimulate phospholipase C (PLC), leading to the generation of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). DAG is a potent activator of Protein Kinase C (PKC).

-

RhoA Activation: Activated PKC can, in turn, activate the small GTPase RhoA. This activation involves the exchange of GDP for GTP on RhoA, a process facilitated by guanine (B1146940) nucleotide exchange factors (GEFs).

-

Downstream Effects: Activated RhoA then engages its downstream effector, Rho-kinase (ROCK). The ROCK signaling cascade leads to the phosphorylation of myosin light chain (MLC), which promotes actin-myosin stress fiber formation and cellular contraction. This can result in the disruption of endothelial cell junctions and increased vascular permeability. Furthermore, this pathway can influence the expression of adhesion molecules and the production of reactive oxygen species (ROS), contributing to an inflammatory phenotype.

Key Signaling Components and Their Proposed Functions

| Component | Proposed Function in this compound Signaling |

| This compound | Initiating ligand, binds to a putative GPCR. |

| GPCR | Transmembrane receptor that activates intracellular signaling cascades upon ligand binding. |

| PKC | Serine/threonine kinase that acts as a central node in the pathway, activated by DAG. |

| RhoA | Small GTPase that, when activated, triggers downstream signaling leading to cytoskeletal changes. |

| ROCK | A key effector of RhoA that phosphorylates multiple substrates, including MLC phosphatase, leading to increased MLC phosphorylation. |

| eNOS | The activity of endothelial nitric oxide synthase (eNOS) may be modulated by the this compound pathway, affecting nitric oxide (NO) bioavailability and vascular tone. |

| ICAM-1 | The expression of intercellular adhesion molecule-1 (ICAM-1) may be upregulated, promoting leukocyte adhesion and inflammation.[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the this compound signaling pathway in endothelial cells.

Cell Culture

Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used model system.

-

Culture Medium: M199 medium supplemented with 20% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 2 mM L-glutamine, 10 U/mL heparin, and 30 µg/mL endothelial cell growth supplement (ECGS).

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture: When confluent, cells are detached using trypsin-EDTA and subcultured at a ratio of 1:3. Experiments are typically performed with cells between passages 3 and 6.

Western Blotting for Protein Phosphorylation

This protocol is for detecting the phosphorylation of key signaling proteins like PKC and MLC.

-

Cell Treatment: Culture HUVECs to 80-90% confluency in 6-well plates. Serum-starve the cells for 4-6 hours in a medium containing 1% FBS. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for different time points (e.g., 5, 15, 30, 60 minutes).

-

Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

-

Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil for 5 minutes at 95°C.

-

SDS-PAGE and Transfer: Load the samples onto a 10% or 12% SDS-polyacrylamide gel and run at 100V for 1.5-2 hours. Transfer the proteins to a PVDF membrane at 100V for 1 hour.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-PKC, anti-phospho-MLC) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

Endothelial Permeability Assay

This assay measures changes in endothelial barrier function.

-

Cell Seeding: Seed HUVECs onto collagen-coated Transwell inserts (0.4 µm pore size) in a 24-well plate at a density that allows for the formation of a confluent monolayer within 2-3 days.

-

Monolayer Formation: Culture the cells until a confluent monolayer is formed, as confirmed by microscopy.

-

Treatment: Treat the HUVEC monolayer with different concentrations of this compound for a specified time.

-

Permeability Measurement: Add FITC-dextran (40 kDa) to the upper chamber of the Transwell insert. At various time points, collect samples from the lower chamber.

-

Quantification: Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader (excitation/emission ~490/520 nm). An increase in fluorescence in the lower chamber indicates increased permeability.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on endothelial cell migration.

-

Monolayer Formation: Grow HUVECs to confluence in a 6-well plate.

-

Wound Creation: Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

-

Treatment: Wash the cells with PBS to remove dislodged cells and add a fresh medium containing different concentrations of this compound.

-

Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope with a camera.

-

Analysis: Measure the width of the scratch at different points for each condition and time point. The rate of wound closure is calculated as the percentage of the initial wound area that has been covered by migrating cells.

Visualizations

Signaling Pathway Diagram

Caption: Hypothesized this compound signaling pathway in endothelial cells.

Experimental Workflow Diagram

Caption: General experimental workflow for studying this compound effects.

Conclusion and Future Directions

The study of this compound in endothelial cells is an emerging field with the potential to uncover novel mechanisms of vascular regulation. While much of the current understanding is inferred from the actions of other HETE isomers, the distinct biological activities of this compound, such as its potential vasodilatory effects, suggest a unique and complex signaling pathway. Future research should focus on identifying the specific receptor for this compound and elucidating the precise downstream signaling events. The development of specific pharmacological inhibitors and genetic tools will be crucial in dissecting the role of the this compound pathway in vascular health and disease, and may lead to new therapeutic strategies for cardiovascular disorders.

References

- 1. Cytochrome P450 1B1: A Key Regulator of Ocular Iron Homeostasis and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 1B1: role in health and disease and effect of nutrition on its expression - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03674A [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 12(S)‐hydroxyeicosatetraenoic acid impairs vascular endothelial permeability by altering adherens junction phosphorylation levels and affecting the binding and dissociation of its components in high glucose‐induced vascular injury - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of 18-Hydroxyeicosatetraenoic Acid (18-HETE) in the Kidney: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

18-Hydroxyeicosatetraenoic acid (18-HETE) is a cytochrome P450 (CYP)-derived metabolite of arachidonic acid that plays a distinct and often contrasting role to its more extensively studied isomer, 20-HETE, in the regulation of renal function. While 20-HETE is primarily recognized as a potent vasoconstrictor and modulator of tubular transport, emerging evidence suggests that this compound predominantly functions as a vasodilator in the renal vasculature and may influence tubular sodium transport. This technical guide provides a comprehensive overview of the synthesis, signaling pathways, physiological actions, and potential pathophysiological significance of this compound in the kidney. It includes a summary of available quantitative data, detailed experimental protocols for its study, and visual representations of its metabolic and signaling cascades to facilitate further research and drug development efforts targeting this unique eicosanoid.

Introduction

The kidney is a primary site for the metabolism of arachidonic acid by cytochrome P450 enzymes, leading to the production of a variety of biologically active eicosanoids, including hydroxyeicosatetraenoic acids (HETEs).[1] Among these, the ω-hydroxy metabolites, such as this compound and 20-HETE, are of significant interest due to their profound effects on renal hemodynamics and tubular function.[1] While the actions of 20-HETE have been extensively characterized, the physiological role of this compound is less understood, representing a critical knowledge gap and a potential area for novel therapeutic intervention in renal diseases.

Synthesis and Metabolism of this compound in the Kidney

This compound is synthesized from arachidonic acid via the ω-1 hydroxylation activity of specific CYP enzymes. While the precise isoforms responsible for this compound production in the human kidney are not fully elucidated, members of the CYP4A and CYP4F families are the primary candidates.

Cytochrome P450-Mediated Synthesis

The synthesis of this compound is a multi-step enzymatic process initiated by the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2.

Diagram: Synthesis of this compound from Arachidonic Acid

Caption: Biosynthesis and metabolism of this compound in the kidney.

Metabolism by Cyclooxygenase (COX)

Like other HETEs, this compound can be further metabolized by cyclooxygenase (COX-1 and COX-2) enzymes to produce prostaglandin-like compounds.[2] This metabolic step is crucial as the resulting products may possess distinct biological activities, potentially mediating or modulating the primary effects of this compound.

Physiological Actions of this compound in the Kidney

The physiological effects of this compound in the kidney are primarily centered on the regulation of renal blood flow and tubular transport. It is important to note that much of the available data is derived from studies on the rabbit kidney, and further research is needed to confirm these effects in other species, including humans.

Renal Hemodynamics: Vasodilation

In contrast to the potent vasoconstrictor effects of 20-HETE, this compound is generally characterized as a vasodilator in the rabbit renal vasculature. This vasodilatory action contributes to the complex regulation of renal blood flow and glomerular filtration rate. The precise molecular mechanisms underlying this compound-induced vasodilation are not fully understood but may involve the activation of potassium channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.

Renal Tubular Transport: Modulation of Na+/K+-ATPase

Several HETEs have been shown to inhibit the activity of Na+/K+-ATPase in the proximal tubule.[3] This inhibition would be expected to reduce sodium reabsorption and promote natriuresis. While direct, specific evidence for this compound is limited, it is plausible that it shares this property with other HETEs. The inhibitory effect is thought to be mediated by the cytochrome P450-monooxygenase pathway of the arachidonic acid cascade.[3]

Table 1: Comparative Effects of HETEs on Renal Function

| Eicosanoid | Primary Effect on Renal Vasculature | Effect on Proximal Tubule Na+/K+-ATPase |

| This compound | Vasodilation (rabbit) | Likely inhibitory (inferred) |

| 19-HETE | Vasodilation (rabbit) | Stimulatory (19(S)-HETE)[4] |

| 20-HETE | Vasoconstriction | Inhibitory[4] |

Signaling Pathways

The signaling pathways activated by this compound in renal cells are not well-defined. However, based on the known mechanisms of other eicosanoids, several potential pathways can be postulated.

Putative G-Protein Coupled Receptors (GPCRs)

It is likely that this compound exerts its effects through binding to specific G-protein coupled receptors on the surface of renal vascular and tubular cells. The identity of these receptors remains to be discovered.

Modulation of Ion Channels

The vasodilatory effects of this compound are likely mediated by the modulation of ion channel activity in vascular smooth muscle cells. A potential mechanism involves the activation of large-conductance calcium-activated potassium (BKCa) channels, leading to membrane hyperpolarization and vasorelaxation.

Diagram: Postulated Signaling Pathway of this compound in Renal Vascular Smooth Muscle

Caption: Hypothetical signaling cascade for this compound-induced vasodilation.

Potential Role in Renal Pathophysiology

Given its vasodilatory and potential natriuretic properties, dysregulation of this compound production or signaling could contribute to the pathogenesis of renal diseases.

Hypertension

A deficiency in the production of vasodilatory eicosanoids like this compound could potentially contribute to the development or exacerbation of hypertension by allowing unopposed vasoconstriction.

Renal Inflammation

HETEs are known to have roles in inflammation.[5] While the specific contribution of this compound to renal inflammation is unclear, it may modulate inflammatory responses through its effects on vascular tone and potentially through direct actions on inflammatory cells.[5]

Experimental Protocols

The study of this compound in the kidney requires specialized techniques for its measurement and the assessment of its biological effects.

Measurement of this compound in Renal Tissue and Fluids

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: Homogenize kidney tissue or use urine/plasma samples. Add a deuterated internal standard (e.g., this compound-d8).

-

Solid-Phase Extraction (SPE): Extract lipids from the sample using a C18 SPE cartridge.

-

Derivatization (Optional): To enhance sensitivity, derivatize the carboxyl group of this compound.

-

LC Separation: Separate the extracted lipids using a reverse-phase C18 column with a gradient of acetonitrile (B52724) and water containing 0.1% formic acid.

-

MS/MS Detection: Use a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transition for this compound and its internal standard.

Diagram: Experimental Workflow for this compound Quantification

Caption: Workflow for measuring this compound by LC-MS/MS.

Assessment of this compound Effects on Renal Hemodynamics

Method: Isolated Perfused Kidney

-

Animal Preparation: Anesthetize a rabbit and cannulate the renal artery and ureter.

-

Perfusion: Perfuse the kidney with a Krebs-Henseleit buffer containing bovine serum albumin and a vasoconstrictor (e.g., norepinephrine) to induce a stable pre-constricted tone.

-

Drug Administration: Infuse this compound at various concentrations into the renal artery.

-

Measurement: Continuously monitor the perfusion pressure. A decrease in perfusion pressure indicates vasodilation.

-

Data Analysis: Construct a dose-response curve to determine the potency and efficacy of this compound as a vasodilator.

Evaluation of this compound Effects on Tubular Transport

Method: Isolated Perfused Renal Tubules

-

Tubule Isolation: Dissect individual proximal tubules from a rabbit kidney.

-

Perfusion: Perfuse the lumen of the tubule with an artificial tubular fluid and bathe the outside of the tubule in a solution mimicking the peritubular environment.

-

Measurement of Na+/K+-ATPase Activity: Measure the ouabain-sensitive component of ATP hydrolysis in tubule homogenates or by monitoring the rate of p-nitrophenylphosphate (pNPP) hydrolysis in permeabilized tubules in the presence and absence of this compound.

-

Data Analysis: Determine the concentration-dependent inhibition of Na+/K+-ATPase activity by this compound.

Conclusion and Future Directions

This compound is an understudied renal eicosanoid with a physiological profile that appears to counteract some of the actions of its more famous counterpart, 20-HETE. Its vasodilatory and potential natriuretic effects suggest a protective role in the maintenance of renal homeostasis. Significant further research is required to:

-

Identify the specific CYP isoforms responsible for this compound synthesis in the human kidney.

-

Isolate and characterize the receptor(s) for this compound.

-

Elucidate the detailed intracellular signaling pathways activated by this compound in different renal cell types.

-

Obtain robust quantitative data on the effects of this compound on renal blood flow and tubular transport in various species, including humans.

-

Investigate the role of this compound in animal models of hypertension, diabetic nephropathy, and chronic kidney disease.

A deeper understanding of the physiological and pathophysiological roles of this compound will be crucial for the development of novel therapeutic strategies targeting the CYP-eicosanoid system for the treatment of renal and cardiovascular diseases.

References

- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclooxygenase metabolites in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intracellular signaling in the regulation of renal Na-K-ATPase. II. Role of eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 20-HETE – Hypertension and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arachidonic Acid Metabolism and Kidney Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

18-HETE and its effect on vascular tone

An In-Depth Technical Guide to 18-HETE and its Effect on Vascular Tone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

18-Hydroxyeicosatetraenoic acid (this compound) is an eicosanoid, a signaling molecule derived from the oxidation of arachidonic acid. It is part of a larger family of hydroxyeicosatetraenoic acids (HETEs) that includes several regioisomers with diverse and potent biological activities. While its isomer, 20-HETE, is a well-characterized and potent vasoconstrictor, the specific physiological role and mechanisms of action of this compound in the regulation of vascular tone are less understood. This document provides a comprehensive overview of the current knowledge on this compound, focusing on its synthesis and potential effects on vascular smooth muscle. It details the established signaling pathways of the closely related 20-HETE as a putative model for this compound's action and presents detailed experimental protocols for future investigation. The significant gaps in the literature highlight this compound as a potential area for novel research and therapeutic development.

Synthesis of this compound

This compound is synthesized from arachidonic acid (AA) via the cytochrome P450 (CYP) monooxygenase pathway.[1] Unlike prostaglandins (B1171923) and leukotrienes, which are generated by cyclooxygenase (COX) and lipoxygenase (LOX) pathways respectively, HETEs are formed when CYP enzymes introduce a hydroxyl group onto the carbon backbone of arachidonic acid.

Specifically, this compound is an ω-2 hydroxylation product, meaning the hydroxyl group is added to the second carbon from the methyl (omega) end of the fatty acid chain. The enzyme CYP2E1, an alcohol-inducible isoform of cytochrome P450, has been shown to metabolize arachidonic acid into two major HETE products: 19-HETE (ω-1) and this compound (ω-2).[2] Chiral analysis of the products formed by reconstituted CYP2E1 demonstrated that the this compound produced is almost exclusively the 18(R)-HETE enantiomer.[2]

Effect of this compound on Vascular Tone

The direct effect of this compound on vascular tone is not well-characterized in the scientific literature. Much of the research on ω- and ω-1/2-hydroxylated HETEs has focused on 20-HETE, which is a potent vasoconstrictor in various vascular beds, including renal and cerebral arteries.[3][4] 20-HETE contributes to the myogenic response, where blood vessels constrict in response to increased intravascular pressure, and it sensitizes vascular smooth muscle to other constrictor agents like angiotensin II and endothelin.[5][6]

The vasoactive effects of HETEs can be highly variable depending on the specific isomer. For instance, while 20-HETE is a vasoconstrictor, 12(S)-HETE can induce vasodilation in certain arteries by activating large-conductance Ca²⁺-activated K⁺ (BK) channels, leading to hyperpolarization of vascular smooth muscle cells.[7] Given the lack of specific data for this compound, its role could plausibly range from weak vasoconstriction to vasodilation, or it may have minimal direct vasoactive effects. Determining the precise action of this compound requires direct experimental investigation.

Potential Signaling Pathways

While the specific signaling cascade for this compound in vascular smooth muscle cells (VSMCs) has not been elucidated, the well-documented pathway for its structural isomer, 20-HETE, provides a valuable hypothetical framework. If this compound acts as a vasoconstrictor, it may utilize similar mechanisms.

The vasoconstrictor action of 20-HETE is primarily mediated by the inhibition of the large-conductance Ca²⁺-activated potassium (BK) channel in VSMCs.[5][6] The proposed sequence of events is as follows:

-

BK Channel Inhibition: 20-HETE binds to and inhibits the opening of BK channels on the VSMC membrane. These channels are critical for setting the resting membrane potential; their activity promotes hyperpolarization and relaxation.

-

Membrane Depolarization: Inhibition of K⁺ efflux through BK channels leads to a depolarization of the VSMC membrane.

-

Calcium Influx: The change in membrane potential activates voltage-gated L-type Ca²⁺ channels, resulting in an influx of extracellular Ca²⁺.

-

Contraction: The rise in intracellular Ca²⁺ concentration ([Ca²⁺]i) leads to the activation of the contractile machinery (myosin light chain kinase), causing smooth muscle contraction and vasoconstriction.

Protein Kinase C (PKC) activation is also a key component of this pathway, as it can phosphorylate and inhibit BK channels, contributing to the overall vasoconstrictor response.[8]

Quantitative Data

Specific quantitative data on the vasoactive effects of this compound are largely absent from the published literature. For context and comparison, this table summarizes key information for this compound and other relevant, better-characterized HETE isomers.

| Eicosanoid | Synthesis Pathway | Primary Vascular Effect | Quantitative Data (Example) | Key Signaling Target(s) |

| 18(R)-HETE | CYP (CYP2E1) | Not well characterized | Data not available | Unknown |

| 20-HETE | CYP (CYP4A/4F) | Potent Vasoconstriction | EC₅₀ ~10-50 nM in various arteries | Inhibition of BK channels |

| 12(S)-HETE | 12-Lipoxygenase | Vasodilation / Vasoconstriction (vessel dependent) | Induces relaxation in coronary microvessels | Activation of BK channels |

| 15(S)-HETE | 15-Lipoxygenase | Weak Vasoconstriction | Contraction at high concentrations (>1 µM) | Thromboxane A₂ receptor |

Experimental Protocols

Investigating the precise effects of this compound on vascular tone requires a combination of functional, electrophysiological, and analytical techniques.

Protocol 1: Ex Vivo Assessment of Vascular Reactivity by Wire Myography

This protocol allows for the direct measurement of contraction and relaxation in isolated small arteries in response to pharmacological agents.

-

Tissue Preparation:

-

Humanely euthanize an animal model (e.g., rat, mouse) according to approved institutional protocols.

-

Carefully dissect the desired artery (e.g., mesenteric, cerebral, or renal artery) and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer.

-

Under a dissection microscope, remove excess connective and adipose tissue.

-

Cut the artery into 2 mm-long rings.

-

-

Mounting:

-

Mount each arterial ring on two fine tungsten wires (e.g., 40 µm diameter) in the chamber of a wire myograph system.

-

Fill the chamber with Krebs-Henseleit buffer, maintain at 37°C, and continuously bubble with 95% O₂ / 5% CO₂.

-

One wire is attached to a force transducer, and the other to a micrometer for stretching the vessel.

-

-

Normalization and Viability Check:

-

Gradually stretch the vessel to its optimal resting tension, which corresponds to a physiological transmural pressure. This is determined by constructing a length-tension curve.

-

Allow the vessel to equilibrate for 60 minutes.

-

Assess vessel viability by inducing contraction with a high-potassium solution (e.g., 60 mM KCl).

-

Test endothelial integrity by pre-constricting with an alpha-agonist (e.g., phenylephrine (B352888), 1 µM) and then inducing relaxation with acetylcholine (B1216132) (e.g., 10 µM).

-

-

Concentration-Response Curve:

-

After washing out previous agents and allowing the vessel to return to baseline, add cumulative concentrations of this compound (e.g., from 1 nM to 10 µM) to the bath.

-

Record the change in isometric force at each concentration to determine if this compound causes vasoconstriction.

-

To test for vasodilatory effects, first pre-constrict the vessel with a submaximal concentration of phenylephrine or U46619, then add cumulative concentrations of this compound.

-

-

Data Analysis:

-

Express contraction as a percentage of the response to high-KCl.

-

Express relaxation as a percentage reversal of the pre-constriction.

-

Plot the concentration-response curve and calculate EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

-

Protocol 2: Whole-Cell Patch Clamp Electrophysiology

This protocol is used to measure the effect of this compound on specific ion channel currents (e.g., BK channels) in isolated vascular smooth muscle cells (VSMCs).

-

Cell Isolation:

-

Isolate single VSMCs from arteries using enzymatic digestion (e.g., with collagenase and papain).

-

Plate the isolated cells on glass coverslips and allow them to adhere.

-

-

Recording Setup:

-

Place a coverslip in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external bath solution (e.g., HEPES-buffered saline).

-

Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the internal solution.

-

The internal solution, which mimics the intracellular environment, should contain a defined concentration of Ca²⁺ to study Ca²⁺-activated channels.

-

-

Obtaining a Whole-Cell Recording:

-

Using a micromanipulator, approach a single, healthy VSMC with the patch pipette.

-

Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the "whole-cell" configuration. This allows control of the membrane potential and measurement of total ionic current across the entire cell membrane.

-

-

Data Acquisition:

-

Using a patch-clamp amplifier and data acquisition software, apply a voltage protocol to elicit the ion channel currents of interest. For BK channels, this typically involves a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV).

-

Record baseline currents under control conditions.

-

Perfuse the cell with a solution containing this compound at a known concentration and repeat the voltage protocol to record currents in the presence of the compound.

-

-

Data Analysis:

-

Measure the amplitude of the outward K⁺ currents at each voltage step before and after application of this compound.

-

Construct current-voltage (I-V) relationship plots.

-

Analyze changes in channel properties such as open probability (Pₒ) and conductance to determine the specific effect of this compound on the ion channel.

-

Protocol 3: Quantification of this compound by LC-MS/MS

This protocol allows for the precise measurement of this compound levels in biological samples like vascular tissue or plasma.

-

Sample Preparation and Lipid Extraction:

-

Homogenize weighed tissue samples or plasma in a solvent mixture (e.g., methanol (B129727) or acetonitrile) containing an antioxidant (e.g., BHT) to prevent auto-oxidation.

-

Add a deuterated internal standard (e.g., this compound-d8) to each sample for accurate quantification.

-

Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the lipid fraction and remove interfering substances.

-

Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in the mobile phase for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Use a suitable C18 reversed-phase column to chromatographically separate this compound from other eicosanoids.

-

Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) for detection. This involves selecting the deprotonated parent ion of this compound (m/z 319.2) in the first quadrupole, fragmenting it in the collision cell, and monitoring for a specific product ion (e.g., m/z 179.1) in the third quadrupole. Monitor the specific parent/product ion transition for the internal standard simultaneously.

-

-

Quantification:

-

Generate a standard curve by analyzing known concentrations of an authentic this compound standard.

-

Calculate the peak area ratio of the endogenous this compound to the internal standard in the biological samples.

-

Determine the concentration of this compound in the samples by interpolating this ratio onto the standard curve. The results are typically expressed as pg/mg tissue or ng/mL plasma.

-

Conclusion and Future Directions

This compound is a confirmed cytochrome P450-derived metabolite of arachidonic acid. However, in stark contrast to its well-studied regioisomer 20-HETE, its specific role in the regulation of vascular tone remains largely unexplored. The current body of evidence is insufficient to classify this compound as either a vasoconstrictor or a vasodilator.

For researchers and drug development professionals, this knowledge gap represents a significant opportunity. The diverse and potent vascular effects of other HETE isomers suggest that this compound is likely to be biologically active. Future research should prioritize direct functional studies using the protocols outlined above to:

-

Define the Vasoactive Profile: Determine whether 18(R)-HETE and its S-enantiomer cause concentration-dependent contraction or relaxation in arteries from different vascular beds (e.g., cerebral, renal, coronary).

-

Elucidate Signaling Mechanisms: If a vasoactive effect is confirmed, subsequent studies should use electrophysiology and biochemical assays to identify the molecular targets, such as specific ion channels (e.g., BK channels) or signaling kinases (e.g., PKC, Rho-kinase).

-

Explore Pathophysiological Relevance: Investigate whether the production of this compound is altered in cardiovascular diseases like hypertension and whether it contributes to vascular dysfunction.

A thorough characterization of this compound's vascular effects could uncover novel signaling pathways and provide new targets for the development of therapeutics aimed at modulating vascular tone in disease states.

References

- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formation of 19(S)-, 19(R)-, and 18(R)-hydroxyeicosatetraenoic acids by alcohol-inducible cytochrome P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of 20-hydroxyeicosatetraenoic acid (20-HETE) in vascular system [jstage.jst.go.jp]

- 5. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 20-HETE – Hypertension and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. ahajournals.org [ahajournals.org]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide to the Biological Functions of 18(R)-HETE versus 18(S)-HETE

Abstract

Hydroxyeicosatetraenoic acids (HETEs) are metabolites of arachidonic acid generated via the cytochrome P450 (CYP450) pathway. These lipid mediators play crucial roles in various physiological and pathological processes, including the regulation of vascular tone and inflammation. The biological activity of HETEs is highly dependent on their stereochemistry, with the (R) and (S) enantiomers often exhibiting distinct, and sometimes opposing, functions. This technical guide provides a comprehensive overview of the stereospecific biological functions of 18(R)-HETE and 18(S)-HETE, detailing their biosynthesis, signaling pathways, and the experimental methodologies used for their characterization. Quantitative data are summarized in comparative tables, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Introduction

Arachidonic acid (AA) is metabolized by three primary enzymatic pathways: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) monooxygenases.[1][2] The CYP450 pathway generates two main classes of products: epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).[1][3] HETEs are formed by the hydroxylation of AA at various carbon positions.[4] Specifically, 18-HETE is the ω-2 hydroxylation product.[5][6]

The hydroxyl group at the 18th carbon can exist in two different spatial arrangements, or stereoisomers: 18(R)-HETE and 18(S)-HETE. This seemingly minor structural difference leads to significant functional divergence, a common theme in lipid signaling. While CYP450 enzymes can produce a mixture of R and S enantiomers, the R form often predominates for many HETEs.[4] In the case of this compound, its production is highly stereospecific. This guide will explore the distinct biosynthesis and biological actions of these two enantiomers.

Biosynthesis of 18(R)-HETE and 18(S)-HETE

The formation of this compound from arachidonic acid is catalyzed by specific CYP450 enzymes. The stereochemical outcome is highly dependent on the specific isozyme involved.

-

18(R)-HETE: The synthesis of 18(R)-HETE is predominantly carried out by the alcohol-inducible cytochrome P450 2E1 (CYP2E1).[5][6] Studies using reconstituted CYP2E1 have shown that the this compound produced is essentially 100% the (R) isomer.[5][6] This enzyme metabolizes arachidonic acid to two major products: 19-HETE and this compound, with this compound comprising about 32% of the total metabolites formed.[5][6]

-

18(S)-HETE: The specific enzymatic pathways leading to the formation of 18(S)-HETE are less clearly defined in the literature compared to its R-enantiomer. While many CYP450-mediated hydroxylations produce mixtures of enantiomers, the highly stereospecific nature of CYP2E1 towards the R configuration suggests that other CYP isoforms are likely responsible for any 18(S)-HETE production.

References

- 1. CYP450 Epoxygenase Metabolites, Epoxyeicosatrienoic Acids, as Novel Anti-Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 Epoxygenase Metabolism of Arachidonic Acid Inhibits Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formation of 19(S)-, 19(R)-, and 18(R)-hydroxyeicosatetraenoic acids by alcohol-inducible cytochrome P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

The Role of Hydroxyeicosatetraenoic Acids (HETEs) in the Progression of Diabetic Nephropathy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diabetic nephropathy (DN) remains a leading cause of end-stage renal disease worldwide. The pathophysiology of DN is complex, involving a myriad of interconnected pathways. Emerging evidence has highlighted the critical role of arachidonic acid metabolites, particularly hydroxyeicosatetraenoic acids (HETEs), in the progression of this disease. This technical guide provides an in-depth analysis of the involvement of HETEs in DN, with a primary focus on 20-HETE due to the extensive research available. While the initial query focused on 18-HETE, a comprehensive literature review revealed a significant lack of specific data on its role in diabetic nephropathy. Therefore, this guide presents the current understanding of the most-studied HETEs as a proxy to shed light on the potential mechanisms by which related compounds like this compound might function. This document summarizes key quantitative data, details experimental protocols, and visualizes the intricate signaling pathways through which these lipid mediators exert their effects on renal cells, contributing to the pathological changes observed in diabetic nephropathy.

Introduction: The Cytochrome P450 Pathway in Diabetic Nephropathy

The cytochrome P450 (CYP) epoxygenase and hydroxylase pathways are crucial in the metabolism of arachidonic acid, leading to the production of various eicosanoids, including HETEs and epoxyeicosatrienoic acids (EETs). In the context of diabetes, the expression and activity of CYP enzymes are significantly altered, leading to a dysregulated production of these bioactive lipids. This dysregulation is increasingly recognized as a key contributor to the renal injury seen in DN.[1][2]

While several HETE isomers exist, 20-HETE, primarily synthesized by CYP4A and CYP4F enzymes, has been the most extensively studied in the context of renal pathophysiology.[2][3][4] It is known to be a potent vasoconstrictor and plays a complex role in inflammation and fibrosis.[3][5] In contrast, other HETEs, such as 12-HETE and 15-HETE, are also implicated in inflammatory processes and renal fibrosis.[6] This guide will focus on the established roles of these HETEs in DN, providing a framework for understanding the potential impact of less-studied isomers like this compound.

Quantitative Data on HETE Levels in Diabetic Nephropathy

The following tables summarize the quantitative data from various studies on the levels of HETEs in both clinical and preclinical models of diabetic nephropathy.

Table 1: Urinary 20-HETE Levels in Human Subjects

| Cohort | 20-HETE/Creatinine (B1669602) Ratio (pmol/mg) | Key Findings | Reference |

| Healthy Controls | 2.1 | - | [7] |

| Patients with Diabetes (without DKD) | 21.9 | Significantly higher than controls. | [7] |

| Patients with Diabetic Kidney Disease (DKD) | Significantly elevated compared to diabetics without DKD. | Positive correlation with the severity of albuminuria. | [7] |

Table 2: HETE Levels in Experimental Models of Diabetic Nephropathy

| Model | Tissue/Fluid | Analyte | Change vs. Control | Key Findings | Reference |

| Streptozotocin (B1681764) (STZ)-induced diabetic rats | Renal cortex | 20-HETE | Increased | Correlated with increased CYP4A expression, renal hypertrophy, and fibronectin expression. | [3] |

| STZ-induced diabetic rats | Renal Interstitial Fluid | 12(S)-HETE | Increased | Increase mediated by the AT1 receptor. | [8] |

Signaling Pathways of HETEs in Diabetic Nephropathy

HETEs, particularly 20-HETE, exert their pathological effects in diabetic nephropathy through the activation of several key signaling pathways, leading to inflammation, fibrosis, and cellular damage.

20-HETE-Mediated Pro-inflammatory and Pro-fibrotic Signaling

In the diabetic kidney, elevated levels of 20-HETE have been shown to promote inflammation and fibrosis through the activation of pathways such as TGF-β/Smad and the generation of reactive oxygen species (ROS) via NADPH oxidase.

mTOR Pathway Involvement

The mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation, is also implicated in the detrimental effects of 20-HETE in diabetic nephropathy. High glucose-induced alterations in 20-HETE levels can activate the mTOR pathway, leading to renal cell hypertrophy and injury.[9]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature for the study of HETEs in diabetic nephropathy.

Animal Models of Diabetic Nephropathy

A commonly used model to study diabetic nephropathy is the streptozotocin (STZ)-induced diabetic rat or mouse.

-

Induction of Diabetes:

-

Animals (e.g., male Wistar rats or C57BL/6J mice) are fasted overnight.[10][11]

-

A single intraperitoneal injection of STZ (dissolved in citrate (B86180) buffer, pH 4.5) is administered. Doses can range from 40-75 mg/kg body weight depending on the species and desired severity of diabetes.[10][11]

-

Diabetes is confirmed 2-3 days post-injection by measuring blood glucose levels. Animals with blood glucose levels >250-300 mg/dL are considered diabetic.[10]

-

-

Assessment of Nephropathy:

-

Proteinuria/Albuminuria: Urine is collected over a 24-hour period using metabolic cages. Albumin and creatinine concentrations are measured to determine the albumin-to-creatinine ratio.[7]

-

Histology: Kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Periodic acid-Schiff (PAS) and Masson's trichrome to assess glomerulosclerosis and interstitial fibrosis, respectively.[12]

-

Gene and Protein Expression: Renal cortical tissue is used for RNA and protein extraction to measure the expression of key markers like TGF-β1, fibronectin, and CYP4A by RT-qPCR and Western blotting.[3]

-

Measurement of HETEs

Accurate quantification of HETEs in biological samples is crucial for understanding their role in disease.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the specific and sensitive quantification of HETE isomers.

-

Sample Preparation: Biological fluids (urine, plasma) or tissue homogenates are subjected to solid-phase extraction (SPE) to isolate the lipid fraction.

-

Chromatographic Separation: The extracted lipids are separated using a reverse-phase C18 column.

-

Mass Spectrometric Detection: HETEs are detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, with the use of stable isotope-labeled internal standards for accurate quantification.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits can be used for the quantification of total HETEs or specific isomers like 20-HETE. While less specific than LC-MS/MS, ELISA can be a useful tool for screening a large number of samples.[7][13]

In Vitro Cell Culture Experiments

Primary or immortalized renal cells are used to dissect the molecular mechanisms of HETE action.

-

Cell Culture:

-

Mesangial Cells: Human or rat mesangial cells are cultured in standard media. To mimic diabetic conditions, cells are exposed to high glucose (e.g., 30 mmol/L) for various time points.[14]

-

Podocytes: Conditionally immortalized human or mouse podocytes are cultured and differentiated. They are then treated with high glucose to study injury pathways.[15]

-

Glomerular Endothelial Cells: Human glomerular endothelial cells are cultured and exposed to high glucose to assess endothelial dysfunction.[16]

-

-

Experimental Treatments:

-

Outcome Measures:

-

Cell Proliferation and Hypertrophy: Assessed by cell counting, protein content measurement, and incorporation of radiolabeled amino acids.

-

Extracellular Matrix Production: Expression of fibronectin and collagen is measured by Western blotting and immunofluorescence.[12]

-

Oxidative Stress: ROS production is measured using fluorescent probes like DCFH-DA.[17]

-

Apoptosis: Assessed by TUNEL staining or caspase activity assays.[16]

-

Conclusion and Future Directions

The available evidence strongly implicates HETEs, particularly 20-HETE, as key mediators in the progression of diabetic nephropathy. They contribute to renal inflammation, fibrosis, and cellular injury through the activation of multiple signaling pathways. While this guide provides a comprehensive overview of the current knowledge, it also highlights a significant gap in the literature concerning the specific role of this compound.

Future research should focus on:

-

Elucidating the specific role of this compound and other less-studied HETE isomers in diabetic nephropathy. This includes determining their synthesis pathways, their effects on renal cells, and their signaling mechanisms.

-

Developing specific inhibitors for the enzymes responsible for the production of pro-inflammatory HETEs. This could offer novel therapeutic strategies for the treatment of diabetic nephropathy.

-

Conducting clinical studies to validate the use of urinary HETE levels as biomarkers for the early detection and monitoring of diabetic nephropathy.

A deeper understanding of the complex role of the entire HETE family in diabetic nephropathy will be crucial for the development of targeted and effective therapies to combat this devastating disease.

References

- 1. 2021-3408 [excli.de]

- 2. Involvement of renal cytochromes P450 and arachidonic acid metabolites in diabetic nephropathy [aber.apacsci.com]

- 3. Involvement of renal cytochromes P450 and arachidonic acid metabolites in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Roles of hydroxyeicosatetraenoic acids in diabetes (HETEs and diabetes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of Transforming Growth Factor–Beta in Diabetic Nephropathy: Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gut-Derived Metabolomic Biomarkers as Mediators of the Inflammatory Pathway in Early Diabetic Kidney Disease [mdpi.com]

- 8. Regulation of renal 12(S)-hydroxyeicosatetraenoic acid in diabetes by angiotensin AT1 and AT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 20-HETE and EETs in Diabetic Nephropathy: A Novel Mechanistic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Open Veterinary Journal [openveterinaryjournal.com]

- 11. Laboratory and clinical findings in mouse models of diabetic nephropathy induced with streptozotocin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]